4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 4 and an isobutyl group at position 1 makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides under basic conditions.
Formylation: The formyl group at position 5 can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Condensation Reactions: Amines or hydrazines can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid.
Reduction Products: 4-Iodo-1-isobutyl-1H-pyrazole-5-methanol.
Condensation Products: Imines or hydrazones.
Scientific Research Applications
4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological target being studied .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an isobutyl group.
4-Iodo-1-ethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an isobutyl group.
4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The presence of the isobutyl group in 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPIWGAWQNQISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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